molecular formula C15H12BrNO3S B3445412 2-[3-[(4-bromophenyl)carbamoyl]phenyl]sulfanylacetic acid

2-[3-[(4-bromophenyl)carbamoyl]phenyl]sulfanylacetic acid

Cat. No.: B3445412
M. Wt: 366.2 g/mol
InChI Key: XTIMNDVECJMYMG-UHFFFAOYSA-N
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Description

2-[3-[(4-bromophenyl)carbamoyl]phenyl]sulfanylacetic acid is an organic compound that features a bromophenyl group, a carbamoyl group, and a sulfanylacetic acid moiety

Properties

IUPAC Name

2-[3-[(4-bromophenyl)carbamoyl]phenyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3S/c16-11-4-6-12(7-5-11)17-15(20)10-2-1-3-13(8-10)21-9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIMNDVECJMYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC(=O)O)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(4-bromophenyl)carbamoyl]phenyl]sulfanylacetic acid typically involves multiple steps

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(4-bromophenyl)carbamoyl]phenyl]sulfanylacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-[(4-bromophenyl)carbamoyl]phenyl]sulfanylacetic acid would depend on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors. The bromophenyl and carbamoyl groups could play a role in binding to these targets, while the sulfanylacetic acid moiety could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A compound with a phenyl group and a boronic acid moiety, used in organic synthesis.

    3-Formylphenylboronic acid: A derivative of phenylboronic acid with a formyl group, used in medicinal chemistry.

    4-Formylphenylboronic acid: Another derivative of phenylboronic acid with a formyl group, used in various chemical applications.

Uniqueness

2-[3-[(4-bromophenyl)carbamoyl]phenyl]sulfanylacetic acid is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and potential applications. The presence of the bromophenyl group allows for further functionalization, while the carbamoyl and sulfanylacetic acid moieties contribute to the compound’s reactivity and potential biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-[(4-bromophenyl)carbamoyl]phenyl]sulfanylacetic acid
Reactant of Route 2
2-[3-[(4-bromophenyl)carbamoyl]phenyl]sulfanylacetic acid

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